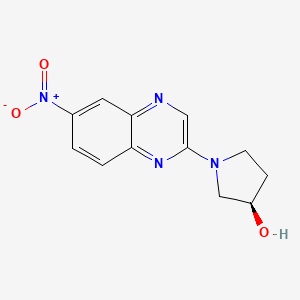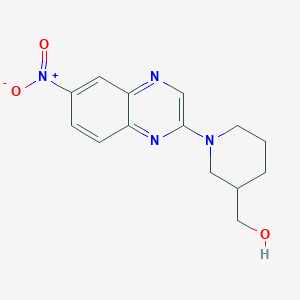
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride
Vue d'ensemble
Description
The compound “1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a common practice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Synthesis Analysis
While specific synthesis methods for “1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride” are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen in the ring or the functional groups attached to the ring .Applications De Recherche Scientifique
Kinetics and Mechanisms of Reactions
Research explores the kinetics and mechanisms of reactions involving compounds structurally similar to 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride. For instance, the kinetics of reactions between alicyclic amines and various phenyl 4-nitrophenyl thionocarbonates have been studied, providing insights into reaction rates and proposing mechanisms involving zwitterionic tetrahedral intermediates (Castro et al., 2001).
Synthesis of Bicyclic 1,2-Oxazines
The synthesis of enantiopure bicyclic 1,2-oxazines through the reaction of lithiated methoxyallene with chiral cyclic nitrones demonstrates the utility of related compounds in synthesizing complex molecular structures with potential pharmacological applications (Pulz et al., 2003).
Synthesis of Pyrrolidine Derivatives
The Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes leading to the synthesis of pyrrolidine derivatives showcases the broad synthetic utility of similar compounds in organic chemistry, particularly in the synthesis of complex amino acid derivatives (Revial et al., 2000).
Aromatic Nucleophilic Substitution
Studies on the kinetics of aromatic nucleophilic substitution reactions involving cyclic secondary amines reveal detailed mechanistic insights and highlight the reactivity patterns of compounds related to 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride (Consiglio et al., 1982).
Synthesis Under Green Conditions
The synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones under green, catalyst-free, and solvent-free conditions exemplifies the increasing importance of environmentally friendly synthetic methods in chemical research. Such methodologies are relevant to the synthesis and application of compounds like 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride (Niknam & Mojikhalifeh, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c1-17-11-6-9(2-3-10(11)14(15)16)13-5-4-8(12)7-13;/h2-3,6,8H,4-5,7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFYGNXCKIQGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(C2)N)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine](/img/structure/B3102400.png)










